2-Phenyl-2'-trifluoromethylacetophenone
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Overview
Description
2-Phenyl-2’-trifluoromethylacetophenone is an organic compound with the molecular formula C15H11F3O It is characterized by the presence of a trifluoromethyl group attached to the acetophenone structure, which consists of a phenyl ring bonded to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2’-trifluoromethylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 2-trifluoromethylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.
Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide is reacted with 2-trifluoromethylacetophenone under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a temperature range of -10 to 0°C.
Industrial Production Methods
Industrial production of 2-Phenyl-2’-trifluoromethylacetophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2’-trifluoromethylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
2-Phenyl-2’-trifluoromethylacetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2’-trifluoromethylacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Phenyl-2’-trifluoromethylacetophenone can be compared with other similar compounds, such as:
2-Phenylacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Trifluoromethylacetophenone: Lacks the phenyl group, leading to variations in its chemical behavior and applications.
2-Phenyl-2’-methylacetophenone: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and biological activity.
The presence of the trifluoromethyl group in 2-Phenyl-2’-trifluoromethylacetophenone makes it unique, as it imparts distinct chemical properties such as increased stability, lipophilicity, and reactivity, which are advantageous in various applications.
Properties
IUPAC Name |
2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-9-5-4-8-12(13)14(19)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHCPHIBUNLMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642286 |
Source
|
Record name | 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-80-7 |
Source
|
Record name | 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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